molecular formula C13H10INO2 B2932242 (2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide CAS No. 586332-67-4

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B2932242
CAS No.: 586332-67-4
M. Wt: 339.132
InChI Key: PSGGAXNBIKVSQG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide is a cinnamamide derivative characterized by a furan ring at the β-position of the α,β-unsaturated carbonyl system and a 2-iodophenyl substituent on the anilide nitrogen. The compound’s structure combines electron-rich (furan) and electron-deficient (iodophenyl) moieties, which influence its electronic properties and lipophilicity. These features are critical for its biological interactions, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGGAXNBIKVSQG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Properties
(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide, with the molecular formula C13H10INO2C_{13}H_{10}INO_2 and a molecular weight of approximately 339.132 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an iodophenyl group, and an enamide functionality, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the furan and iodophenyl groups enhances its binding affinity to various molecular targets through non-covalent interactions such as hydrogen bonding and halogen bonding.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus suggests potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the furan or phenyl rings can enhance or diminish its potency. Comparative studies with similar compounds indicate that the iodine substitution plays a crucial role in enhancing binding affinity and biological efficacy .

Case Study 1: Anticancer Efficacy

A study conducted by Rycaj et al. explored the effects of this compound on HL-60 leukemia cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 25 µM. Flow cytometry analysis showed increased apoptosis rates correlated with higher concentrations of the compound, confirming its potential as a therapeutic agent against leukemia .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed using standard disk diffusion methods against clinical isolates of Staphylococcus aureus. The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL, suggesting moderate antibacterial activity. Further studies are warranted to explore its mechanism of action against bacterial cell walls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHL-60 leukemia cells25 µM
AntimicrobialStaphylococcus aureusZone Inhibition: 15 mm at 100 µg/mL
AntimicrobialEscherichia coliTBD

Comparative Analysis with Related Compounds

Compound NameStructure FeatureBiological Activity
(2E)-3-(furan-2-yl)-N-(phenyl)prop-2-enamideLacks iodine substitutionLower anticancer activity
(2E)-3-(furan-2-yl)-N-(4-bromophenyl)prop-2-enamideBromine instead of iodineModerate antibacterial effect
(2E)-3-(furan-3-yl)-N-(2-chlorophenyl)prop-2-enamideChlorine substitutionReduced binding affinity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of cinnamamide derivatives is highly dependent on substituents on the phenyl ring and anilide nitrogen. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Biological Activities Lipophilicity (log D) Cytotoxicity (IC50, μM) References
(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide 2-iodophenyl, furan-2-yl Moderate antimicrobial activity; anti-inflammatory potential (hypothesized) ~3.2 (predicted) >10 (predicted)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(CF3)phenyl, phenyl Potent antistaphylococcal (MIC: 0.5 µg/mL vs. S. aureus), anti-biofilm activity 4.8 8.2
(2E)-N-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide (10) 3-F-4-CF3phenyl, phenyl Bactericidal activity (MIC: 1 µg/mL vs. MRSA); comparable to ampicillin 3.9 >20
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Cl2phenyl, 4-CF3phenyl Broad-spectrum antimicrobial (MIC: 0.25 µg/mL vs. M. tuberculosis); cytotoxic (IC50: 5.8) 4.5 5.8
(2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide 4-methylphenyl, furan-2-yl Lower antimicrobial activity (MIC: 8 µg/mL vs. S. aureus); minimal cytotoxicity 2.7 >50

Key Findings

Antimicrobial Activity :

  • Electron-withdrawing substituents (e.g., CF3, Cl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. The 2-iodophenyl group in the target compound is less electron-withdrawing than CF3, likely contributing to its moderate activity .
  • Chlorinated derivatives (e.g., 3,4-Cl2phenyl) exhibit superior activity against Mycobacterium tuberculosis but higher cytotoxicity, suggesting a trade-off between efficacy and safety .

Anti-inflammatory Potential: Compounds with ortho-substituted anilides (e.g., 2-iodophenyl) show anti-inflammatory activity by attenuating NF-κB activation. This aligns with findings for compound 20 in , where ortho-substitution enhanced anti-inflammatory effects .

Lipophilicity and Cytotoxicity :

  • Higher log D values correlate with improved antimicrobial activity but increased cytotoxicity. The target compound’s predicted log D (~3.2) positions it between highly active CF3 derivatives (log D ~4.5) and safer methylphenyl analogues (log D ~2.7) .

Mechanistic Insights

  • Bactericidal vs. Bacteriostatic : Compounds with trifluoromethyl groups (e.g., ) exhibit rapid bactericidal effects (>99% reduction in CFU/mL within 8 hours), while furan-containing derivatives like the target compound may act via slower mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.